molecular formula C26H34O8 B026381 Epiphorellic acid 1 CAS No. 101910-69-4

Epiphorellic acid 1

Cat. No. B026381
M. Wt: 474.5 g/mol
InChI Key: FVGIGMWEANQQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiphorellic acid 1 is a natural product that has been isolated from the fungus Epichloe typhina. It is a member of the epipolythiodioxopiperazine (ETP) family of compounds, which have been shown to possess a range of biological activities. Epiphorellic acid 1 has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Discovery and Chemical Structure

Epiphorellic acid 1 was first identified in the lichen Cornicularia epiphorella, along with epiphorellic acid 2. These compounds are classified as diaryl ethers. The structure of epiphorellic acid 1 was established through spectroscopic evidence and chemical transformations, and its synthesis was later achieved using a biomimetic-type approach involving a Smiles rearrangement (Fiedler, Gambaro, Garbarino, & Quilhot, 1986) (Elix & Jenie, 1989).

Antimicrobial Properties

Epiphorellic acid has been studied for its antimicrobial properties. Specifically, it has been shown to inhibit the ATP hydrolytic activity of RecA protein from Escherichia coli, behaving as a non-competitive inhibitor for the ATP site and competitively binding the ssDNA binding site. This positions epiphorellic acid as a potential hit for developing more effective RecA inhibitors (Bellio et al., 2017).

Cancer Research

In the field of cancer research, epiphorellic acid 1 has been explored for its effects on prostate carcinoma cells. It, along with other lichen metabolites, has been shown to inhibit the growth of human prostate carcinoma DU-145 cells, inducing apoptotic death. This suggests a potential role for epiphorellic acid 1 in cancer treatment (Russo et al., 2006).

properties

CAS RN

101910-69-4

Product Name

Epiphorellic acid 1

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid

InChI

InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30)

InChI Key

FVGIGMWEANQQSW-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC

Other CAS RN

101910-69-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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